![molecular formula C₁₆H₂₈N₂O₁₁ B043316 GlcNAc1-beta-3GalNAc CAS No. 95673-98-6](/img/structure/B43316.png)
GlcNAc1-beta-3GalNAc
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Overview
Description
GlcNAc1-beta-3GalNAc, also known as 2-(Acetylamino)-3-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-D-galactose, is an oligosaccharide widely distributed in the human digestive tract . It has a molecular weight of 424.40 and a molecular formula of C16H28N2O11 .
Synthesis Analysis
The enzyme 3Gn-T6 effectively transfers a GlcNAc to the GalNAc residue on MUC1 mucin, resulting in the synthesis of a core 3 structure . The 1,3-linkage between GlcNAc and GalNAc of the enzyme reaction product was confirmed by high-performance liquid chromatography and NMR analyses .Molecular Structure Analysis
The core 3 structure of the O-glycan, GlcNAc 1–3Gal-NAc 1-serine/threonine, an important precursor in the biosynthesis of mucin-type glycoproteins, is synthesized by UDP-N-acetylglucosamine:GalNAc-peptide 1,3-N-acetylglucosaminyltransferase .Chemical Reactions Analysis
The enzyme activities and transcripts of UDP-GlcNAc:Galβ1→3GalNAc (GlcNAc to GalNAc) β1→6 N-acetylglucosaminyltransferase (Core2GnT) had significant correlation with the cell surface expression of sLe x antigen . This correlation of Core2GnT with CD15s expression suggests that Core2GnT is a regulator of the cell surface expression of sLe x in human pre-B lymphoid cells .Physical And Chemical Properties Analysis
GlcNAc1-beta-3GalNAc appears as a white solid. It has a melting point of 200 - 205 °C (dec.) and is soluble in water . The addition of O-linked-β-D-N-acetylglucosamine (O-GlcNAc) onto serine and threonine residues of nuclear and cytoplasmic proteins is an abundant, unique post-translational modification governing important biological processes .Scientific Research Applications
Production of N-Acetylglucosamine (GlcNAc)
GlcNAc1-beta-3GalNAc is a monosaccharide that usually polymerizes linearly through (1,4)-β-linkages. It is the monomeric unit of the polymer chitin, the second most abundant carbohydrate after cellulose . GlcNAc is also a basic component of hyaluronic acid and keratin sulfate on the cell surface .
Drug Development
A novel GlcNAc application has been developed by Xu et al. Because GlcNAc is a pure compound with a high level of safety, it is an appropriate candidate for multiple applications, especially for drug development .
Control of CD15s Expression
UDP-GlcNAc:Galβ1→3GalNAc (GlcNAc to GalNAc) β1→6 N-acetylglucosaminyltransferase holds a key role on the control of CD15s expression in human pre-B lymphoid cell lines . This correlation of Core2GnT with CD15s expression suggests that Core2GnT is a regulator of the cell surface expression of sLe x in human pre-B lymphoid cells .
Synergistic Degradation of Chitin
These enzymes produce N-acetylglucosamine (GlcNAc) and have a wide range of promising applications in the food, energy, and pharmaceutical industries, such as synergistic degradation of chitin with endo-chitinases .
Production of Sialic Acid
Using GlcNAc to produce sialic acid is another application in the pharmaceutical industry .
Bioethanol Production
GlcNAc can be used to produce bioethanol, a form of renewable energy .
Single-Cell Proteins Production
GlcNAc can be used to produce single-cell proteins, which are a source of protein-rich food and feed .
Pharmaceutical Therapeutics
GlcNAc has applications in the development of pharmaceutical therapeutics .
Mechanism of Action
Target of Action
GlcNAc1-beta-3GalNAc, also known as UDP-GlcNAc:Galβ1→3GalNAc (GlcNAc to GalNAc) β1→6 N-acetylglucosaminyltransferase, plays a key role in the control of CD15s expression in human pre-B lymphoid cell lines .
Mode of Action
The compound interacts with its targets by transferring sugar residues to GalNAc on the peptide to form O-glycans . The enzyme activities and transcripts of UDP-GlcNAc:Galβ1→3GalNAc (GlcNAc to GalNAc) β1→6 N-acetylglucosaminyltransferase (Core2GnT) have a significant correlation with the cell surface expression of sLe x antigen .
Biochemical Pathways
The compound affects the synthesis of O-glycans, which are an essential component of mucinous glycoproteins secreted from the mucosal tissue of the esophagus, stomach, and intestine .
Result of Action
The compound’s action results in the formation of O-glycans, which are essential for the function of various glycoproteins . Moreover, the presence of a major ∼150 kDa glycoprotein that carries O-linked oligosaccharides recognized by anti-sLe x monoclonal antibody has been revealed in sLe x-positive pre-B leukemia cell lines .
Future Directions
properties
IUPAC Name |
N-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGXDMQHNYEUHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403472 |
Source
|
Record name | AC1NAQNU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95673-98-6 |
Source
|
Record name | AC1NAQNU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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